2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE
Description
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound that features a tetrazole ring, a benzodiazole ring, and a nitro group
Properties
IUPAC Name |
2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c23-22(24)11-6-7-12-13(8-11)17-14(16-12)9-25-15-18-19-20-21(15)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPOXLJJNGTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction often requires the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts .
The benzodiazole ring can be synthesized through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize the use of hazardous reagents. This could include the use of safer solvents, catalysts, and reaction conditions that are more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to metal ions or other biomolecules . The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-tetrazol-5-yl)benzene: A compound with multiple tetrazole rings, used in the development of energetic materials.
Uniqueness
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is unique due to its combination of a tetrazole ring, a benzodiazole ring, and a nitro group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
